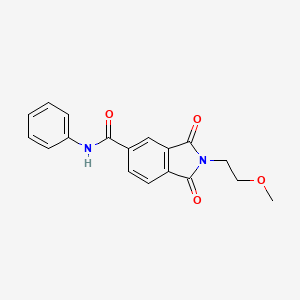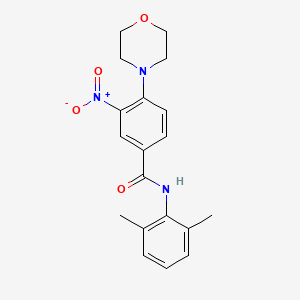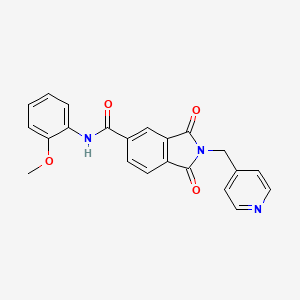![molecular formula C18H19NO3 B4401255 3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B4401255.png)
3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate
Descripción general
Descripción
3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate, also known as PACAP-38, is a neuropeptide that has been extensively studied for its potential therapeutic applications. It was first identified in the 1980s as a member of the secretin-glucagon family of peptides, and has since been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate is complex and not fully understood. It is known to bind to a specific receptor, the PAC1 receptor, which is expressed in a wide range of tissues, including the brain, immune system, and endocrine system. Activation of the PAC1 receptor leads to a cascade of intracellular signaling events, which ultimately result in the biological effects of the peptide.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote cell survival and reduce cell death in a variety of cell types, including neurons and immune cells. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to modulate the release of hormones from the endocrine system, and to regulate circadian rhythms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate in lab experiments is that it is a well-characterized peptide with a known mechanism of action. This makes it a useful tool for investigating the biological effects of neuropeptides and for developing new therapeutic agents. However, one limitation of using this compound is that it can be difficult to work with due to its instability and sensitivity to environmental factors.
Direcciones Futuras
There are many potential future directions for research on 3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate. One area of interest is the development of novel therapeutic agents based on the peptide, either through modification of the peptide itself or through the development of small molecule agonists or antagonists of the PAC1 receptor. Another area of interest is the investigation of the role of this compound in various disease states, including neurodegenerative diseases and autoimmune disorders. Additionally, there is interest in understanding the complex interactions between this compound and other neuropeptides and neurotransmitters, and how these interactions contribute to the biological effects of the peptide.
Aplicaciones Científicas De Investigación
3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and immunomodulatory effects, and has been investigated as a potential treatment for a range of conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.
Propiedades
IUPAC Name |
[3-(3-phenylpropylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14(20)22-17-11-5-10-16(13-17)18(21)19-12-6-9-15-7-3-2-4-8-15/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMMGGNBMOEAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4401186.png)

![4-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4401204.png)
![ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate](/img/structure/B4401206.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)

![1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4401225.png)
![1-{2-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401230.png)
![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B4401244.png)

![4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4401257.png)
